molecular formula C13H11ClN4 B1638938 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B1638938
M. Wt: 258.7 g/mol
InChI Key: NTFSFRDUDOFOPK-UHFFFAOYSA-N
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Description

7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C13H11ClN4 and its molecular weight is 258.7 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H11ClN4

Molecular Weight

258.7 g/mol

IUPAC Name

7-benzyl-4-chloropyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C13H11ClN4/c14-11-10-6-7-18(12(10)17-13(15)16-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,16,17)

InChI Key

NTFSFRDUDOFOPK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CC3=C2N=C(N=C3Cl)N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2N=C(N=C3Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In some embodiments, condensation of 2,6-diamino-1,2-dihydro[3H]pyrimidin-4-one with chloroacetaldehyde, followed by treatment with phosphorus oxychloride and amine protection with benzyl bromide provides 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine. In some embodiments, this is coupled with optionally substituted (R1, R2, R3, R4) para-bromo phenol or thiol (T=O, S) or para-bromoaniline (T=NH). In some embodiments, conversion of amine to fluoro is achieved by treatment with HF-pyridine, and then coupled with para-V-aniline. In some embodiments, benzyl deprotection is achieved by treatment with aluminum chloride to give the desired compound.
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Synthesis routes and methods II

Procedure details

In some embodiments, condensation of 2,6-diamino-1,2-dihydro[3H]pyrimidin-4-one with chloroacetaldehyde, followed by treatment with phosphorus oxychloride and anime protection with benzyl bromide provides 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine. In some embodiments, this is coupled with optionally substituted (R1, R2, R3, R4) para-bromo phenol or thiol (T=O, S) or para-bromoaniline (T=NH). In some embodiments, conversion of amine to fluoro is achieved by treatment with HF-pyridine, and then coupled with para-V-aniline. In some embodiments, benzyl deprotection is achieved by treatment with aluminum chloride to give the desired compound.
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